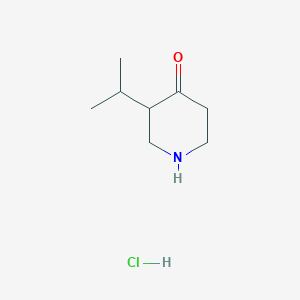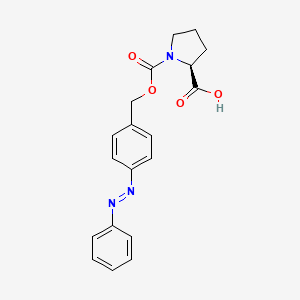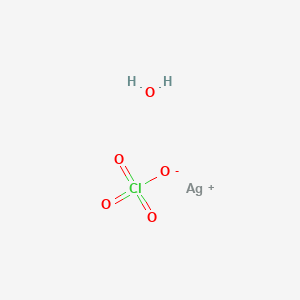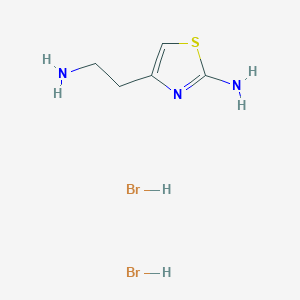
3-Isopropylpiperidin-4-one hcl
Übersicht
Beschreibung
3-Isopropylpiperidin-4-one hcl is a useful research compound. Its molecular formula is C8H16ClNO and its molecular weight is 177.67. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Mass Spectrometry Discrimination of Isomers
The differentiation of hydroxyproline isomers using mass spectrometry techniques is significant in understanding various species and organs' roles. The research by (Ma et al., 2018) demonstrates the use of electron-transfer/higher energy collision dissociation (EThcD) dual fragmentation technique to differentiate 3-hydroxyproline and 4-hydroxyproline isomers, which aids in the identification of these isomers in complex biological samples.
Multi-Target-Directed Ligands in Medicinal Chemistry
The concept of Multi-Target-Directed Ligands (MTDL) in modern Medicinal Chemistry is explored by (Hashmi et al., 2020). They focus on designing novel compounds targeting multiple enzymes, showing potential applications in multifactorial diseases like Alzheimer's disease.
Corrosion Inhibition in Materials Science
In materials science, compounds like 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole have been studied for corrosion inhibition. The research by (Bentiss et al., 2009) demonstrates how this compound effectively inhibits mild steel corrosion in hydrochloric acid medium, showcasing its application in protecting industrial materials.
Radiopharmaceuticals and Iron Chelation
Hydroxypyridinone derivatives have been extensively studied for their applications in iron chelation and as radiopharmaceuticals. (Cusnir et al., 2017) highlights the use of these derivatives for clinical treatment of iron overload diseases and in positron emission tomography (PET) imaging, demonstrating their diverse applications in medicine.
Enzyme Inhibition in Biochemistry
The inhibition of mammalian tyrosine hydroxylase by 3-hydroxypyridin-4-ones, as investigated by (Liu et al., 2001), illustrates the biochemical applications of these compounds. Their study on the structure-activity relationship provides insights into designing molecules for therapeutic purposes.
Carbonic Anhydrase Inhibition
(Moghoufei et al., 2022) explores the inhibition of carbonic anhydrase II by 4-hydroxy-L-proline derivatives, indicating the potential of these compounds in developing new inhibitors for this enzyme, which is significant in many physiological processes.
Wirkmechanismus
Target of Action
This compound is a derivative of piperidine, a six-membered heterocyclic amine that is widely used as a building block in the synthesis of organic compounds, including medicinal products .
Mode of Action
Piperidine derivatives are known to interact with various biological targets, leading to a wide range of pharmacological effects .
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of biological activities and therapeutic applications .
Result of Action
Compounds containing a piperidine moiety have been found to exhibit a wide range of biological activities .
Biochemische Analyse
Biochemical Properties
Piperidine derivatives, a class of compounds to which 3-Isopropylpiperidin-4-one hydrochloride belongs, have been reported to exhibit a wide range of biological activities These include interactions with various enzymes, proteins, and other biomolecules
Cellular Effects
Piperidine derivatives have been reported to influence cell function in various ways These effects may include impacts on cell signaling pathways, gene expression, and cellular metabolism
Eigenschaften
IUPAC Name |
3-propan-2-ylpiperidin-4-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c1-6(2)7-5-9-4-3-8(7)10;/h6-7,9H,3-5H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZGIKIUSRJHLCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CNCCC1=O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-Fluoro-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B3102709.png)



![1-BOC-3-[hydroxy(thiophen-2-yl)methyl]indole](/img/structure/B3102737.png)
![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-b]pyridazine](/img/structure/B3102745.png)




![N-[(4-methylphenyl)methyl]-6-[4-(5-{[(4-methylphenyl)methyl]carbamoyl}pentyl)piperazin-1-yl]hexanamide](/img/structure/B3102775.png)


